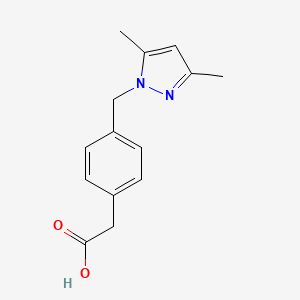

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-13-5-3-12(4-6-13)8-14(17)18/h3-7H,8-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMLSFWPHRBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=C(C=C2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities. They have been found to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects.

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding interactions. This interaction could lead to changes in the conformation or activity of the target, thereby altering its function.

Biochemical Pathways

For instance, imidazole and pyrazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities, among others. These activities suggest that these compounds may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization. These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities. For instance, one compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively.

Biochemical Analysis

Biochemical Properties

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses.

Cellular Effects

The effects of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, thereby exerting a protective effect on cells.

Molecular Mechanism

At the molecular level, 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a gradual decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in receptor expression and signaling pathway modulation.

Dosage Effects in Animal Models

The effects of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and immunomodulatory activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, determining its bioavailability and duration of action.

Transport and Distribution

The transport and distribution of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to different cellular compartments. The compound’s localization and accumulation can influence its biological activity, as it may preferentially target specific tissues or cell types. Additionally, the presence of binding proteins can modulate the compound’s availability and interaction with its targets.

Subcellular Localization

The subcellular localization of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. The subcellular localization of the compound can thus determine its specific biological effects.

Biological Activity

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.

Synthesis

The compound is typically synthesized through a nucleophilic substitution reaction involving a pyrazole derivative and an appropriate acetic acid derivative. The synthesis involves heating in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) as a base, which facilitates the formation of the desired product in high yield .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid. In vitro evaluations have demonstrated significant antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Research indicates that compounds similar to 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can significantly reduce inflammation markers in animal models .

Anticancer Activity

In addition to antimicrobial and anti-inflammatory properties, there is emerging evidence of anticancer activity associated with pyrazole derivatives. Studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting oxidative stress .

Case Study 1: Antimicrobial Evaluation

A study conducted on several pyrazole derivatives, including the target compound, assessed their efficacy against multidrug-resistant (MDR) pathogens. The results showed that the compound exhibited strong antibacterial properties with a notable ability to inhibit biofilm formation, which is critical for treating chronic infections .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory potential of pyrazole derivatives, it was found that treatment with these compounds resulted in a marked decrease in pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may serve as a therapeutic agent in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can be attributed to its structural features:

- Pyrazole Moiety : Essential for biological activity; modifications can enhance potency.

- Phenyl Ring : Influences lipophilicity and interaction with biological targets.

A detailed SAR analysis indicates that substitutions on the pyrazole ring can significantly alter the compound's efficacy against specific targets .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds, including 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid, exhibit significant anti-inflammatory and analgesic effects. These compounds have been studied for their potential use in treating conditions such as arthritis and other inflammatory diseases. A study highlighted the synthesis of various pyrazole derivatives and their evaluation for anti-inflammatory activity, showing promising results in reducing inflammation in animal models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis .

Agricultural Applications

Pesticide Development

In agricultural science, compounds with pyrazole moieties have been explored as potential pesticides. The structural features of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid suggest it may interact with specific biological pathways in pests, offering a new avenue for pest control strategies .

Herbicide Potential

Studies have indicated that certain pyrazole derivatives can inhibit the growth of weeds by disrupting their metabolic processes. This application is particularly relevant in developing selective herbicides that target specific weed species without harming crops .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing the properties of materials used in various applications. Research has shown that incorporating pyrazole derivatives can improve thermal stability and mechanical strength in polymers .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

- Lipophilicity : The trifluoromethyl-substituted analog (CAS 70597-87-4) exhibits higher lipophilicity than the target compound, which may enhance membrane permeability in drug design .

- Functional Group Diversity : The azo-containing analog (CAS 1870855-76-7) introduces photoresponsive properties, useful in materials science or controlled drug release .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid typically involves:

- Construction or procurement of the 3,5-dimethyl-1H-pyrazole derivative.

- Functionalization of a 4-substituted benzyl or phenylacetic acid precursor.

- Coupling of the pyrazole moiety to the phenylacetic acid via a methylene bridge.

Synthesis of 3,5-Dimethyl-1H-pyrazole Intermediate

A common approach to synthesize 3,5-dimethyl-1H-pyrazole involves the reaction of hydrazine hydrate with β-diketones such as acetylacetone:

- Procedure : Acetylacetone reacts with hydrazine hydrate in glacial acetic acid under reflux conditions to yield 3,5-dimethylpyrazole.

- Reference : This method is well-established and supported by synthesis of related pyrazole derivatives reported in the literature.

Preparation of 2-(4-(chloromethyl)phenyl)acetic Acid or Related Precursors

The phenylacetic acid derivative bearing a reactive group at the para position (such as chloromethyl) is prepared or commercially sourced to enable nucleophilic substitution:

- The chloromethyl group serves as a leaving group for substitution by the pyrazole nitrogen.

- This precursor can be synthesized by chloromethylation of 4-methylphenylacetic acid derivatives or by other halogenation methods.

Coupling Reaction: N-Alkylation of Pyrazole

The key step is the alkylation of the pyrazole nitrogen with the chloromethyl-substituted phenylacetic acid derivative:

- Reaction Conditions : The pyrazole (3,5-dimethyl-1H-pyrazole) is reacted with 2-(4-(chloromethyl)phenyl)acetic acid in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

- Temperature and Time : The mixture is heated, often overnight, to facilitate nucleophilic substitution.

- Outcome : The pyrazole nitrogen attacks the chloromethyl group, forming the methylene bridge linking the pyrazole to the phenyl ring.

- Yield : This method has been reported to give good yields (up to 88-98%) for analogous compounds.

Purification and Characterization

- The crude product is typically precipitated by pouring the reaction mixture into ice-cold water.

- Further purification is achieved by recrystallization or chromatographic techniques.

- Structural confirmation is performed by NMR (1H, 13C), melting point determination, and TLC analysis.

Summary Table of Preparation Steps

Research Findings and Notes

- The alkylation step is critical and requires careful control of reaction conditions to avoid side reactions.

- The use of potassium carbonate as a base and DMF as solvent is effective for nucleophilic substitution on chloromethyl groups.

- The pyrazole ring remains intact under these conditions, ensuring the integrity of the pharmacophore.

- Yields are generally high, and the product is stable under standard laboratory conditions.

- The compound exhibits typical pyrazole and carboxylic acid functional group reactivity.

- Safety considerations include handling of hydrazine hydrate and chloromethyl reagents under appropriate safety protocols.

Q & A

Q. How do structural modifications (e.g., replacing acetic acid with amide groups) affect bioactivity?

Q. What strategies address regioselectivity challenges in introducing substituents to the phenylacetic acid moiety?

- Methodology :

- Directed Ortho-Metalation : Use directing groups (e.g., esters) to control functionalization.

- Cross-Coupling : Suzuki-Miyaura reactions for selective aryl-aryl bond formation .

Q. How can in silico toxicity prediction tools (e.g., ProTox-II) guide safe handling protocols?

- Methodology : Predict LD₅₀, hepatotoxicity, and mutagenicity. Cross-validate with Ames test data. Implement OSHA-recommended PPE (gloves, fume hoods) for lab handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.